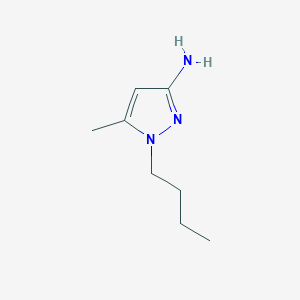

1-butyl-5-methyl-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

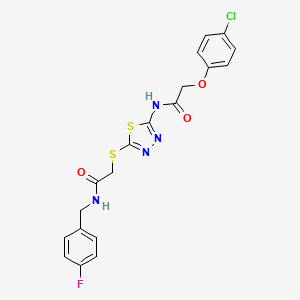

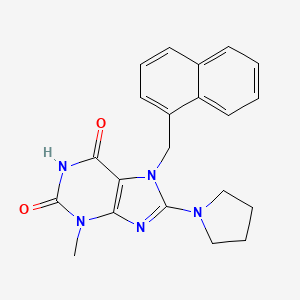

“1-butyl-5-methyl-1H-pyrazol-3-amine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular structure of “1-butyl-5-methyl-1H-pyrazol-3-amine” is represented by the linear formula: C8H15N3 . The InChI code for this compound is 1S/C8H15N3/c1-3-4-5-11-8(9)6-7(2)10-11/h6H,3-5,9H2,1-2H3 .Physical And Chemical Properties Analysis

“1-butyl-5-methyl-1H-pyrazol-3-amine” has a molecular weight of 153.23 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Pyrazole Derivatives : A study focused on synthesizing and characterizing pyrazole derivatives, including those similar to 1-butyl-5-methyl-1H-pyrazol-3-amine, revealed their potential for antitumor, antifungal, and antibacterial activities. The structural identification was performed using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography, highlighting the derivatives' promising biological activity against breast cancer and microbes (Titi et al., 2020).

Reactivity and Chemical Properties

- Study on Reactivity : Research on the reactivity of pyrazole derivatives underlined the versatility of these compounds in forming various chemically active sites. This work lays the groundwork for understanding the chemical behavior of compounds like 1-butyl-5-methyl-1H-pyrazol-3-amine and its potential for forming reactive intermediates in synthetic chemistry (Mironovich & Shcherbinin, 2014).

Nonlinear Optical Properties

- Nonlinear Optical Studies : A detailed study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a close derivative, showcased its considerable nonlinear optical properties, suggesting similar compounds could be explored for optical applications. The research combined experimental and theoretical (DFT) approaches to confirm these properties (Tamer et al., 2016).

Synthetic Methodologies

- Efficient Synthesis Techniques : Innovations in synthesis methods, such as the reported efficient one-pot two-step synthesis of derivatives, highlight the ease of producing complex molecules involving 1-butyl-5-methyl-1H-pyrazol-3-amine for further scientific applications. These methods emphasize operational ease and the potential for creating valuable derivatives (Becerra et al., 2021).

Application in Material Science

- Polymer-Supported Reagents : The application of polymer-supported quenching reagents in the purification of synthesis products, including pyrazoles, demonstrates the compound's relevance in material science, particularly in combinatorial chemistry and drug discovery processes (R. J. C. and J. C. Hodges, 1997).

Corrosion Inhibition

- Corrosion Inhibition : Bipyrazolic compounds have been investigated for their inhibitory effects on the corrosion of metals, suggesting potential industrial applications of 1-butyl-5-methyl-1H-pyrazol-3-amine derivatives in protective coatings (Chetouani et al., 2005).

Wirkmechanismus

Target of Action

The primary targets of 1-butyl-5-methyl-1H-pyrazol-3-amine are currently unknown. This compound is a unique chemical provided to early discovery researchers as part of a collection of rare and unique chemicals

Mode of Action

It’s known that the amino group in the pyrazole ring can undergo a series of nucleophilic substitution reactions, leading to the formation of various pyrazole derivatives .

Biochemical Pathways

It’s known that pyrazole derivatives have a wide range of physiological and pharmacological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the broad range of activities associated with pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 1-butyl-5-methyl-1H-pyrazol-3-amine, it’s recommended to store the compound away from air, in a cool place, and in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-butyl-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-5-11-7(2)6-8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLIWCNXWHHVSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=N1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-5-methyl-1H-pyrazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2953611.png)

![Ethyl 4-(3,4-difluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2953613.png)

![exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B2953617.png)

![(3-fluoropyridin-4-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2953626.png)

![[(6-methylpyridin-2-yl)methyl][(1-phenyl-1H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2953628.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2953631.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2953633.png)